molecular formula C17H17NO3 B5634887 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one CAS No. 5969-21-1

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B5634887
CAS No.: 5969-21-1
M. Wt: 283.32 g/mol
InChI Key: BIGNVHWTMKJIKT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents. One common method includes the use of diethyl oxalate and phosphorus oxychloride under Bischler–Napieralski reaction conditions . The reaction proceeds through cyclization to form the desired isoindolone structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindolone core.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with various molecular targets. One notable target is the sigma-2 receptor, which is involved in intracellular calcium regulation and cholesterol homeostasis . The compound’s binding to this receptor can modulate pain pathways and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups

Properties

IUPAC Name

6,7-dimethoxy-2-(3-methylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-5-4-6-13(9-11)18-10-12-7-8-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGNVHWTMKJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975088
Record name 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-21-1
Record name 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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